molecular formula C7H4N2O2 B1603823 1H-Pyrrolo[2,3-c]pyridine-2,3-dione CAS No. 92635-33-1

1H-Pyrrolo[2,3-c]pyridine-2,3-dione

Cat. No. B1603823
CAS RN: 92635-33-1
M. Wt: 148.12 g/mol
InChI Key: MMVRCGUXSOLNRX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-2,3-dione is a chemical compound with the molecular formula C7H4N2O2 . It has a molecular weight of 148.12 . It is a yellow solid .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione is characterized by a pyrrolopyridine core . The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is close to G485, and a group that could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 to improve the activity .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-c]pyridine-2,3-dione is a yellow solid . Its InChI code is 1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)9-7(6)11/h1-3H,(H,9,10,11) .

Scientific Research Applications

Analgesic and Sedative Activity

Scientific Field

Pharmacology Application Summary This compound has been researched for its potential analgesic and sedative effects. The studies aimed to synthesize new derivatives with improved efficacy in pain management and sedation . Methods of Application :

Antidiabetic Activity

Scientific Field

Endocrinology Application Summary: The derivatives of 1H-pyrrolo[2,3-c]pyridine-2,3-dione have been investigated for their potential to reduce blood glucose levels, which could be beneficial in treating diabetes and related conditions . Methods of Application :

Anticancer Activity

Scientific Field

Oncology Application Summary: Research has been conducted on the anticancer properties of 1H-pyrrolo[2,3-c]pyridine-2,3-dione derivatives, particularly targeting the FGFR signaling pathway in various tumors . Methods of Application :

Antimicrobial Activity

Scientific Field

Microbiology Application Summary: Studies have indicated that 1H-pyrrolo[2,3-c]pyridine-2,3-dione derivatives possess a broad spectrum of antimicrobial activities, including antiviral, antibacterial, antifungal, and antiproliferative effects . Methods of Application :

Aldose Reductase Inhibitory Activity

Scientific Field

Biochemistry Application Summary: The compound’s derivatives have been explored for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications . Methods of Application :

Pain Management

Scientific Field

Neurology Application Summary: The derivatives of 1H-pyrrolo[2,3-c]pyridine-2,3-dione have been evaluated for their use in pain management, particularly in idiopathic and chronic pain conditions . Methods of Application :

Each of these applications demonstrates the versatility of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione derivatives in scientific research, with potential benefits across various fields of medicine and healthcare. The detailed methods and results indicate promising avenues for future research and development.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Scientific Field

Molecular Oncology Application Summary: Derivatives of this compound have been developed as potent inhibitors of FGFR, which is crucial in tumor growth and survival . Methods of Application :

  • Compound 4h showed potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively. It also inhibited breast cancer cell proliferation and migration .

Glycemic Control

Scientific Field

Diabetology Application Summary: The compound’s derivatives have been evaluated for their potential to control elevated blood glucose levels, which is beneficial for various glycemic disorders . Methods of Application :

  • The derivatives were effective in reducing blood glucose, indicating their use in the prevention and treatment of diabetes and related conditions .

Selective Anticancer Activity

Scientific Field

Cancer Pharmacology Application Summary: Certain derivatives have shown selective growth inhibitory effects on renal and breast cancer cell lines . Methods of Application :

  • The compound 6d was selective against renal and breast cancer sub-panel cell lines, with growth inhibitory percentages of 46.6 and 50.9, respectively .

Organic Electronics

Scientific Field

Materials Science Application Summary: A new electron acceptor based on pyrrolo[3,4-c]pyridine-1,2-dione was synthesized for use in donor–acceptor type conjugated polymers . Methods of Application :

  • The new electron acceptor was successfully incorporated into five different conjugated polymers, demonstrating its potential in organic electronics .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)9-7(6)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVRCGUXSOLNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626729
Record name 1H-Pyrrolo[2,3-c]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-c]pyridine-2,3-dione

CAS RN

92635-33-1
Record name 1H-Pyrrolo[2,3-c]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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